Comparative Metabolic Stability: Absence of Reactive Metabolite Formation
In a 2025 study using rat liver microsomes with chemical trapping agents (potassium cyanide, methoxylamine, glutathione), Imatinib (Piperidine)-N-oxide was directly compared to the parent drug, imatinib. The study's objective was to assess the potential for forming reactive, potentially toxic, metabolites. The results demonstrated that no reactive metabolites were observed for either imatinib or its piperazine N-oxide metabolite under these conditions [1].
| Evidence Dimension | Formation of Reactive Metabolites |
|---|---|
| Target Compound Data | No reactive metabolites observed |
| Comparator Or Baseline | Imatinib: No reactive metabolites observed |
| Quantified Difference | No detectable reactive metabolite formation for either compound |
| Conditions | Rat liver microsomes; three chemical trapping agents (potassium cyanide, methoxylamine, glutathione) |
Why This Matters
This data supports the selection of the N-oxide metabolite as a non-reactive control in toxicology studies, distinct from other drug candidates that may form reactive species.
- [1] Aljohari, A., et al. (2025). Imatinib- N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. European Journal of Mass Spectrometry. DOI: 10.1177/14690667251370483. View Source
